molecular formula C66H86N18O13 B12301686 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt

Cat. No.: B12301686
M. Wt: 1339.5 g/mol
InChI Key: KPSXIMVWBWSQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt is a synthetic peptide with a complex structure. It is composed of multiple amino acids, each contributing to its unique properties and potential applications. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues such as tryptophan and tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications in treating hormone-related disorders and cancers.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein synthesis, and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Triptorelin: A similar peptide used in the treatment of hormone-related disorders.

    Nafarelin: Another peptide with applications in treating endometriosis and precocious puberty.

Uniqueness

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NHEt is unique due to its specific amino acid sequence and the resulting biological activity. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C66H86N18O13

Molecular Weight

1339.5 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C66H86N18O13/c1-4-70-56(88)33-74-64(96)54-16-10-24-84(54)65(97)47(15-9-23-71-66(67)68)77-58(90)48(25-36(2)3)78-60(92)50(27-38-30-72-44-13-7-5-11-42(38)44)80-59(91)49(26-37-17-19-41(86)20-18-37)79-63(95)53(34-85)83-61(93)51(28-39-31-73-45-14-8-6-12-43(39)45)81-62(94)52(29-40-32-69-35-75-40)82-57(89)46-21-22-55(87)76-46/h5-8,11-14,17-20,30-32,35-36,46-54,72-73,85-86H,4,9-10,15-16,21-29,33-34H2,1-3H3,(H,69,75)(H,70,88)(H,74,96)(H,76,87)(H,77,90)(H,78,92)(H,79,95)(H,80,91)(H,81,94)(H,82,89)(H,83,93)(H4,67,68,71)

InChI Key

KPSXIMVWBWSQEG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.